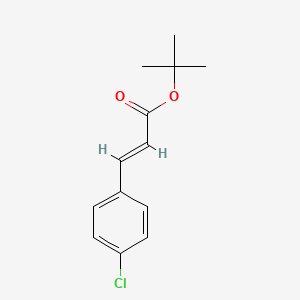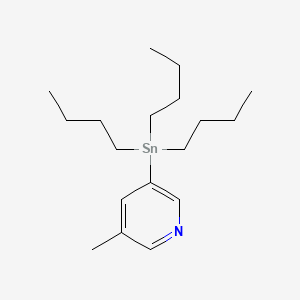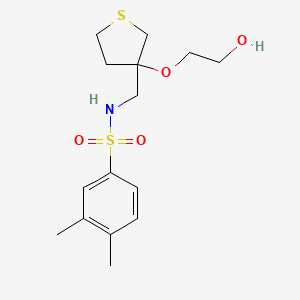![molecular formula C12H5F6N5S B2920931 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-91-9](/img/structure/B2920931.png)
7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves condensation followed by cyclization of aminoguanidine bicarbonate and the appropriate carboxylic acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be elucidated using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
Triazole derivatives have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The reactivity of the triple bond in the alkyne function is very high, making the deprotection of the alkyne function very sensitive .
Physical and Chemical Properties Analysis
Triazoles, including 1,2,4-triazole derivatives, are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .
Scientific Research Applications
Synthetic Pathways and Structural Analyses
Researchers have synthesized various organic salts and compounds utilizing naphthyridine derivatives, showcasing the structural versatility of these compounds. For instance, Jin et al. (2014) explored the synthesis of seven organic salts, demonstrating the potential of naphthyridine derivatives in forming complex structures through hydrogen bonding and other noncovalent interactions (Jin et al., 2014). Gan et al. (2011) detailed the synthesis and characterization of Cu(I) and Pb(II) complexes containing naphthyridine derivatives, illustrating their geometric conversion and potential in coordination chemistry (Gan et al., 2011).
Antimicrobial and Anticancer Properties
Naphthyridine derivatives have shown promise in antimicrobial and anticancer applications. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in Staphylococcus aureus, suggesting potential use in combating antibiotic resistance (Oliveira-Tintino et al., 2020). Similarly, the design and synthesis of triazole-linked dibenzo[b,h]xanthenes, tethered to naphthyridine derivatives, have demonstrated significant ROS-mediated apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Bortolot et al., 2019).
Photophysical and Electrochemical Applications
The synthesis of fluorinated 1,8-naphthyridine-based boron heterocycles by Bonacorso et al. (2018) explored their photophysical, electrochemical, and DNA-binding properties. This study underscores the utility of naphthyridine derivatives in developing fluorescent probes and materials for electronic devices (Bonacorso et al., 2018).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been widely used in medicinal chemistry as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that the compound may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of certain microorganisms by disrupting the integrity of their cell membranes .
Safety and Hazards
Properties
IUPAC Name |
7-(1H-1,2,4-triazol-5-ylsulfanyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWYJKCAABODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)

![1-(6-{[(2-ethoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2920853.png)




![1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2920858.png)
![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)



![methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2920871.png)
